3-{4-[(tert-butylcarbamoyl)amino]phenyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid 3-{4-[(tert-butylcarbamoyl)amino]phenyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16787737
InChI: InChI=1S/C29H31N3O5/c1-29(2,3)32-27(35)30-19-14-12-18(13-15-19)16-25(26(33)34)31-28(36)37-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,31,36)(H,33,34)(H2,30,32,35)
SMILES:
Molecular Formula: C29H31N3O5
Molecular Weight: 501.6 g/mol

3-{4-[(tert-butylcarbamoyl)amino]phenyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid

CAS No.:

Cat. No.: VC16787737

Molecular Formula: C29H31N3O5

Molecular Weight: 501.6 g/mol

* For research use only. Not for human or veterinary use.

3-{4-[(tert-butylcarbamoyl)amino]phenyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid -

Specification

Molecular Formula C29H31N3O5
Molecular Weight 501.6 g/mol
IUPAC Name 3-[4-(tert-butylcarbamoylamino)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C29H31N3O5/c1-29(2,3)32-27(35)30-19-14-12-18(13-15-19)16-25(26(33)34)31-28(36)37-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,31,36)(H,33,34)(H2,30,32,35)
Standard InChI Key ZDEKLTOYUSVJAK-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)NC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Structure and Nomenclature

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name for this compound is (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(3-(tert-butyl)ureido)phenyl)propanoic acid, reflecting its stereochemical configuration and functional groups . The (R) designation indicates the D-enantiomer, which is preferred in peptide synthesis to mimic natural amino acid configurations .

Molecular Formula and Structural Features

  • Molecular Formula: C₂₉H₃₁N₃O₅

  • Key Functional Groups:

    • Fmoc Group: A fluorenylmethoxycarbonyl moiety at the N-terminus, providing UV-detectable protection during solid-phase peptide synthesis (SPPS) .

    • tert-Butylcarbamoyl Group: A bulky urea derivative at the para position of the phenyl ring, improving solubility in organic solvents and steric protection during reactions .

    • Propanoic Acid Backbone: Facilitates incorporation into growing peptide chains via carboxylate activation .

The structural synergy between these groups enables efficient deprotection under mild basic conditions (e.g., piperidine) while resisting premature cleavage during synthesis .

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized through a multi-step sequence:

  • Amino Protection: The α-amino group of D-phenylalanine is protected with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in a biphasic system (dioxane/water) at pH 9–10 .

  • Urea Formation: The para-aminophenyl sidechain is modified via reaction with tert-butyl isocyanate, forming the tert-butylcarbamoyl moiety under anhydrous conditions .

  • Carboxylate Activation: The propanoic acid group is activated using HOBt (hydroxybenzotriazole) and DIC (diisopropylcarbodiimide) for subsequent coupling to resin-bound peptides .

Analytical Characterization

  • Purity: ≥99.5% by HPLC with chiral stationary phases (e.g., Chiralpak AD-H) .

  • Spectroscopic Data:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 12.4 (s, 1H, COOH), 7.8–7.3 (m, 13H, Fmoc and aromatic H), 6.5 (s, 1H, urea NH), 4.2–4.0 (m, 3H, Fmoc-CH₂ and α-H) .

    • IR (KBr): 3320 cm⁻¹ (N–H stretch), 1715 cm⁻¹ (C=O, Fmoc), 1660 cm⁻¹ (urea C=O) .

Biological Activity and Applications

Role in Peptide Therapeutics

As a non-natural amino acid derivative, this compound is integral to synthesizing peptides with enhanced pharmacokinetic properties:

  • Targeted Drug Delivery: Its hydrophobic tert-butylcarbamoyl group improves membrane permeability, enabling blood-brain barrier penetration in neuroactive peptides .

  • Enzyme Inhibition: Peptides incorporating this moiety show nanomolar affinity for proteases like kallikrein-5, relevant in inflammatory diseases .

Industrial-Scale Applications

In continuous flow peptide synthesis (CFPS), the compound’s stability under high-temperature conditions (50–80°C) allows for rapid coupling cycles (2–5 minutes), reducing production time by 70% compared to batch methods .

Comparative Analysis with Structural Analogues

Compound NameCAS NumberKey Structural DifferencesApplications
(R)-2-Fmoc-amino-3-(4-BocNH-phenyl)propanoic acid268731-06-2Boc (tert-butoxycarbonyl) instead of ureaSPPS of hydrophilic peptides
FMoc-D-4-Aph(tBuCbm)-OH1433975-21-3Identical structureAnticancer peptide synthesis

The urea linkage in 3-{4-[(tert-butylcarbamoyl)amino]phenyl}-2-{[(Fmoc)amino]propanoic acid confers greater resistance to enzymatic degradation compared to carbamate-protected analogues .

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